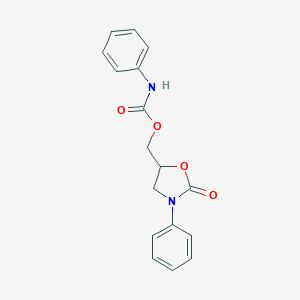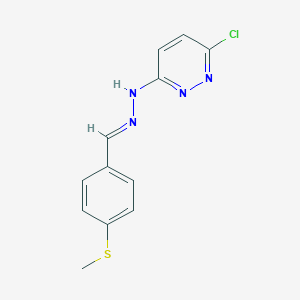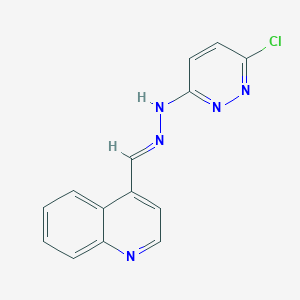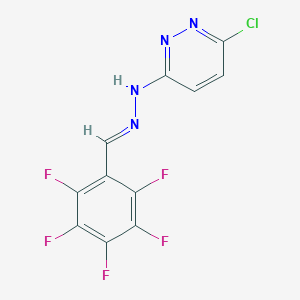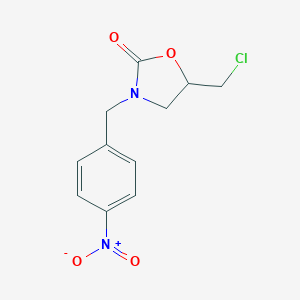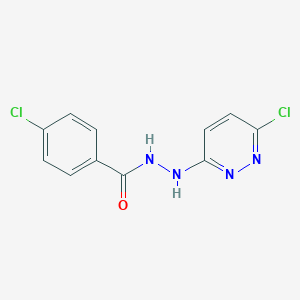![molecular formula C14H11Cl2NO4S B428239 3-[[2-(3,5-ジクロロフェノキシ)アセチル]アミノ]チオフェン-2-カルボン酸メチル CAS No. 353266-56-5](/img/structure/B428239.png)
3-[[2-(3,5-ジクロロフェノキシ)アセチル]アミノ]チオフェン-2-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a phenoxyacetyl group substituted with two chlorine atoms at the 3 and 5 positions.
科学的研究の応用
methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
準備方法
The synthesis of methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The starting material, 3,5-dichlorophenol, is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 3,5-dichlorophenoxyacetyl chloride.
Coupling with Thiophene Derivative: The phenoxyacetyl chloride is then reacted with a thiophene derivative, such as methyl thiophene-2-carboxylate, in the presence of a base like triethylamine to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
化学反応の分析
methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenoxyacetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenoxy derivatives.
作用機序
The mechanism of action of methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group may interact with the active site of enzymes, inhibiting their activity, while the thiophene ring may enhance binding affinity and specificity . The exact pathways involved depend on the specific biological target and the context of its application.
類似化合物との比較
methyl 3-[2-(3,5-dichlorophenoxy)acetamido]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
The uniqueness of methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate lies in its specific substitution pattern and the presence of the dichlorophenoxyacetyl group, which imparts distinct biological activities and chemical reactivity .
特性
IUPAC Name |
methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-20-14(19)13-11(2-3-22-13)17-12(18)7-21-10-5-8(15)4-9(16)6-10/h2-6H,7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDPQYJRNRLZRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)COC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
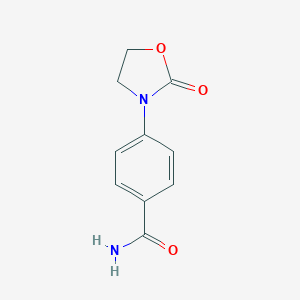
![3-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-oxazolidin-2-one](/img/structure/B428157.png)
![3-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-oxazolidin-2-one](/img/structure/B428158.png)
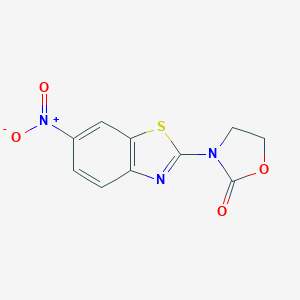
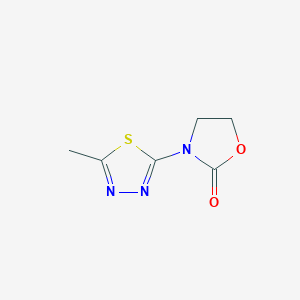
![3-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-oxazolidin-2-one](/img/structure/B428162.png)
![5-{[(4-Chlorophenyl)sulfanyl]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B428163.png)
![3-(5-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-oxazolidin-2-one](/img/structure/B428165.png)
